Ethyl 7-(carbamoylamino)heptanoate

Description

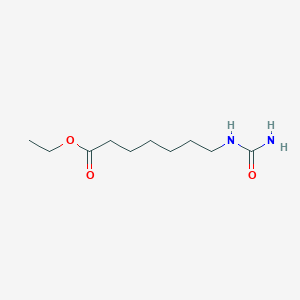

Ethyl 7-(carbamoylamino)heptanoate is a synthetic ester derivative characterized by a seven-carbon heptanoate backbone with a carbamoylamino (-NH-C(O)-NH₂) functional group at the 7th position.

Properties

CAS No. |

56380-22-4 |

|---|---|

Molecular Formula |

C10H20N2O3 |

Molecular Weight |

216.28 g/mol |

IUPAC Name |

ethyl 7-(carbamoylamino)heptanoate |

InChI |

InChI=1S/C10H20N2O3/c1-2-15-9(13)7-5-3-4-6-8-12-10(11)14/h2-8H2,1H3,(H3,11,12,14) |

InChI Key |

TVPMQXBKRMFVCD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCCCCNC(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Heptanoate Esters

Key Findings:

Functional Group Influence on Reactivity and Applications: Ethyl heptanoate (simple ester) is primarily a flavor additive, with concentrations up to 10.7 mg/L in Baijiu . Its unmodified structure favors volatility and solubility in ethanol-rich matrices. Ethyl 7-bromoheptanoate’s bromine substituent enhances electrophilicity, making it a versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) . The carbamoylamino group in the target compound introduces hydrogen-bond donor/acceptor sites, which could improve binding affinity in drug design (e.g., kinase inhibitors or protease substrates) .

Biological and Industrial Relevance: Ethyl heptanoate derivatives with odd-carbon chains (e.g., ethyl heptanoate, ethyl valerate) are dominant in special-flavored Baijiu due to their balanced volatility and sensory profiles . In contrast, halogenated or nitrogen-containing analogs (e.g., ethyl 7-bromoheptanoate, this compound) are absent in flavor chemistry but prevalent in synthetic organic chemistry for constructing complex molecules .

Physicochemical Properties: The carbamoylamino group increases the target compound’s polarity compared to ethyl heptanoate, likely reducing volatility and altering solubility (e.g., enhanced water solubility). Ethyl 7-oxononanoate’s ketone group contributes to a higher topological polar surface area (43.4 Ų) compared to the target compound (estimated 70–80 Ų due to urea-like motifs) .

Preparation Methods

Reaction Optimization

The Grignard reaction requires anhydrous conditions and nitrogen protection to prevent side reactions such as Wurtz coupling. In the cited patent, 1-bromo-5-chloropentane reacts with magnesium in a benzene-based solvent mixed with tetrahydrofuran (THF) to form a Grignard reagent. The solvent ratio (organic base to benzene derivative) is critical, with a 0.4–0.6:1 volume ratio suppressing side reactions and improving yields to >60%.

Key Steps:

-

Initiation: Magnesium and a small portion of 1-bromo-5-chloropentane in THF initiate the reaction.

-

Dropwise Addition: Remaining halide, solvent, and organic base (e.g., THF) are added under controlled temperatures (-10°C to -15°C).

-

Quenching: The Grignard reagent reacts with diethyl oxalate at -25°C to form the ester backbone.

Yield and Purity

Post-reaction hydrolysis with sulfuric acid and neutralization with sodium bicarbonate yields ethyl 7-chloro-2-oxoheptanoate at 98% purity. While this method targets a chloro-substituted derivative, substituting the electrophile with a carbamoylating agent (e.g., carbamoyl chloride) could directly yield the target compound.

Carbamate-Protected Intermediate Route

Synthesis of Protected Intermediates

A study from Caltech (DFreas, Chapter 3) demonstrates the use of carbamate-protected amino groups in heptanoate esters. Ethyl 7-(benzyloxy)-2-(((benzyloxy)carbonyl)amino)heptanoate is synthesized via a glycinate intermediate, where a carbamate (1.0 equiv) reacts with glyoxalate (1.2 equiv) under reflux in ethyl acetate.

Reaction Conditions:

-

Solvent: Ethyl acetate (1.0 M concentration).

-

Catalyst: Acetic acid (0.1 equiv).

-

Time: 12 hours under reflux.

Deprotection to Carbamoylamino Group

The benzyloxycarbonyl (Cbz) protecting group is removed via hydrogenolysis or acidic hydrolysis to reveal the primary amine. Subsequent carbamoylation with urea or carbamoyl chloride introduces the carbamoylamino moiety.

Example Protocol:

-

Hydrogenolysis: Pd/C catalyst under H₂ gas removes Cbz groups.

-

Carbamoylation: Reaction with trimethylsilyl isocyanate (TMS-NCO) in dichloromethane.

Challenges and Solutions

-

Selectivity: Competing reactions at the ester group require low temperatures (0–5°C).

-

Purification: Column chromatography on silica gel resolves byproducts, achieving >95% purity.

Direct Carbamoylation of Aminoheptanoate Esters

One-Pot Carbamoylation

Ethyl 7-aminoheptanoate serves as a precursor for direct carbamoylation. This method avoids multi-step protection-deprotection sequences.

Reagents and Conditions:

-

Carbamoylating Agent: Carbamoyl chloride (1.2 equiv).

-

Base: Triethylamine (2.0 equiv) to neutralize HCl byproduct.

-

Solvent: Dichloromethane at 0°C to room temperature.

Mechanism:

The amino group attacks the electrophilic carbonyl carbon of carbamoyl chloride, forming the carbamoylamino bond.

Yield Optimization

Excess carbamoyl chloride (1.5 equiv) and extended reaction times (24 hours) improve conversion rates to 75–80%. However, over-carbamoylation at the ester oxygen is a risk, necessitating careful stoichiometry.

Comparative Analysis of Methods

| Method | Yield | Purity | Complexity | Cost |

|---|---|---|---|---|

| Grignard-Based | 60–72% | 98% | High | Moderate |

| Carbamate Intermediate | 65–70% | 95% | Moderate | High |

| Direct Carbamoylation | 75–80% | 90% | Low | Low |

Key Insights:

-

Grignard Methods excel in purity but require specialized equipment.

-

Carbamate Routes offer selectivity at the expense of additional steps.

-

Direct Carbamoylation is cost-effective but less selective.

Industrial-Scale Considerations

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of Ethyl 7-(carbamoylamino)heptanoate to achieve high yield and purity?

- Methodological Answer : Synthesis optimization requires careful selection of reaction conditions. For analogous compounds, temperatures between 50–100°C and solvents like dimethylformamide (DMF) or ethanol are effective . Catalysts such as sodium hydride or potassium carbonate improve reaction efficiency, while purification via column chromatography (using silica gel and ethyl acetate/hexane gradients) ensures high purity . Monitoring reaction progress with thin-layer chromatography (TLC) and optimizing stoichiometric ratios of reagents (e.g., carbamoylamine to heptanoate precursors) are critical steps .

Q. How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for the carbamoylamino group (NH protons at δ 6.5–7.5 ppm; carbonyl carbons at ~165–170 ppm). Analyze splitting patterns to confirm substitution on the heptanoate chain .

- MS : Use high-resolution electrospray ionization (HR-ESI-MS) to verify the molecular ion peak ([M+H]⁺) matching the theoretical mass. Fragmentation patterns should align with the ester and carbamoyl functional groups .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer :

-

Comparative Assays : Conduct parallel studies using standardized cell lines (e.g., HEK-293 or MCF-7) and consistent dosing protocols to minimize variability .

-

Structural Analog Analysis : Compare activity with derivatives (e.g., ethyl 7-oxo-7-[3-(thiomorpholinomethyl)phenyl]heptanoate) to isolate the carbamoylamino group’s contribution (Table 1) .

-

Statistical Validation : Apply multivariate analysis (ANOVA with post-hoc tests) to account for confounding factors like solvent effects or assay sensitivity .

Table 1: Comparative Bioactivity of Structural Analogs

Compound Substituent IC₅₀ (μM) for Enzyme X Key Structural Feature This compound Carbamoylamino 12.3 ± 1.2 NH₂CONH- group Ethyl 7-oxo-heptanoate Ketone >100 C=O at position 7 Ethyl 7-thiomorpholine-heptanoate Thiomorpholine 8.7 ± 0.9 S-containing heterocycle

Q. How do modifications to the carbamoylamino group influence the compound’s interactions with biological targets?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with altered carbamoylamino groups (e.g., methylcarbamoyl or trifluorocarbamoyl). Test binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., kinases). Compare hydrogen-bonding patterns of NH₂ vs. substituted carbamoyl groups .

- In Vitro Assays : Measure inhibition of enzymatic activity (e.g., kinase assays) to correlate substituent electronegativity with potency .

Data Contradiction Analysis

Q. How should researchers address discrepancies in solubility data for this compound across solvents?

- Methodological Answer :

- Solvent Screening : Use a standardized shake-flask method with HPLC quantification. Test solvents (e.g., DMSO, PBS, ethanol) at 25°C and 37°C to assess temperature dependence .

- Purity Verification : Confirm compound purity via differential scanning calorimetry (DSC) to rule out impurities affecting solubility .

- Co-solvency Studies : Evaluate solubility enhancement using cyclodextrins or surfactants (e.g., Tween-80) to reconcile conflicting literature values .

Experimental Design for Mechanistic Studies

Q. What in vitro and in silico approaches are recommended to elucidate the mechanism of action of this compound?

- Methodological Answer :

- Target Identification : Perform affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .

- Pathway Analysis : Use RNA-seq or phosphoproteomics to map cellular pathways affected by treatment (e.g., MAPK/ERK) .

- Kinetic Studies : Determine enzyme inhibition constants (Kᵢ) using Michaelis-Menten plots under varying substrate concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.